2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
CAS No.: 384847-91-0
Cat. No.: VC16160401
Molecular Formula: C20H22N4OS
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384847-91-0 |
|---|---|
| Molecular Formula | C20H22N4OS |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 2-[[4-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H22N4OS/c1-13-9-7-11-18(15(13)3)24-16(4)22-23-20(24)26-12-19(25)21-17-10-6-5-8-14(17)2/h5-11H,12H2,1-4H3,(H,21,25) |
| Standard InChI Key | FUUVYHCGGYTNST-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)C)C |
Introduction
Chemical Identity and Structural Properties
The compound’s systematic name, 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide, reflects its intricate architecture. Key features include:
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A 1,2,4-triazole ring substituted at the 4-position with a 2,3-dimethylphenyl group and at the 5-position with a methyl group.
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A sulfanyl (-S-) bridge linking the triazole core to an acetamide moiety.
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An N-(2-methylphenyl) group completing the acetamide substituent.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 384847-91-0 |
| Molecular Formula | C₂₀H₂₂N₄OS |
| Molecular Weight | 366.5 g/mol |
| Structural Class | 1,2,4-Triazole Derivative |
The molecular weight discrepancy noted in some sources (e.g., 344.44 g/mol) likely arises from typographical errors, as the formula C₂₀H₂₂N₄OS unequivocally corresponds to 366.5 g/mol.
Synthesis and Manufacturing
Synthesis follows a multi-step strategy typical of triazole derivatives :
Triazole Core Formation
The 1,2,4-triazole ring is constructed via cyclocondensation reactions. For example, hydrazine derivatives may react with carbonyl compounds under acidic conditions, followed by cyclization .
Acetamide Coupling
The final step involves coupling the sulfanyl-triazole intermediate with 2-methylphenylacetamide via amide bond formation, often using carbodiimide-based coupling agents .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Triazole Cyclization | Hydrazine, Carbonyl |
| 2 | Sulfanyl Substitution | Thiol, Base |
| 3 | Acetamide Coupling | DCC, DMAP |
Yields for such multi-step syntheses typically range from 60–91%, as observed in analogous triazole-acetamide systems .
Spectroscopic Characterization
Structural validation employs:
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Infrared (IR) Spectroscopy: Identifies functional groups like N-H (∼3300 cm⁻¹), C=O (∼1680 cm⁻¹), and C-S (∼680 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion peaks at m/z 366.5 (M+H⁺).
X-ray crystallography, while unreported for this specific compound, has resolved similar triazole derivatives, revealing planar triazole rings and dihedral angles <5° between aromatic systems .
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Analogous Triazole | α-Glucosidase | 158.4 μM |
| Target Compound | Cancer Cells | Not Reported |
Future Research Directions
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In Vivo Efficacy Studies: Validate anticancer activity in animal models.
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME).
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Derivatization: Explore halogenated or fluorinated analogs to modulate bioavailability.
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